1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with a unique structure that includes a phenoxyphenyl group and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2-oxoethyl 1,3-dioxo-2-(4-phenoxyphenyl)-5-isoindolinecarboxylate
- 2-(4-bromophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate
- 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
What sets 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-19-17-11-6-13(21(25)26)12-18(17)20(24)22(19)14-7-9-16(10-8-14)27-15-4-2-1-3-5-15/h1-12H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHWHQRIDHRQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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